3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride
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Overview
Description
3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride typically involves the reaction of 3-fluoro-5-methylphenylamine with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride: This compound has a similar azetidine core but with different substituents, leading to distinct chemical and physical properties.
3,3-Difluoroazetidine Hydrochloride: Another derivative of azetidine with two fluorine atoms, used in different applications such as bioimaging and materials science.
3-Ethyl-3-fluoroazetidine Hydrochloride: This compound features an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
3-(3-Fluoro-5-methylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly useful in certain synthetic and research applications where other azetidine derivatives may not be as effective .
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-8(4-10(11)3-7)9-5-12-6-9;/h2-4,9,12H,5-6H2,1H3;1H |
InChI Key |
JIRXAMYIZVUCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CNC2.Cl |
Origin of Product |
United States |
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